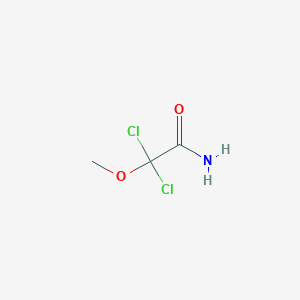
Acetamide,2,2-dichloro-2-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2,2-dichloro-2-methoxy- is an organic compound with the molecular formula C3H5Cl2NO2 It is a derivative of acetamide, where two chlorine atoms and one methoxy group are attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-2-methoxy- typically involves the reaction of acetamide with chlorinating agents and methoxylating agents. One common method is the chlorination of acetamide using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms. The methoxy group can be introduced by reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of Acetamide,2,2-dichloro-2-methoxy- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Acetamide,2,2-dichloro-2-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Hydrolysis: The compound can be hydrolyzed to form acetic acid derivatives and methanol.
Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Hydrolysis: Acidic or basic conditions with water (H2O).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted acetamides.
Hydrolysis: Formation of acetic acid derivatives and methanol.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
Acetamide,2,2-dichloro-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.
作用機序
The mechanism of action of Acetamide,2,2-dichloro-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetamide,2,2-dichloro-: Lacks the methoxy group, resulting in different reactivity and applications.
Acetamide,2-methoxy-: Lacks the chlorine atoms, leading to distinct chemical properties.
Acetamide,2-chloro-2-methoxy-:
Uniqueness
Acetamide,2,2-dichloro-2-methoxy- is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C3H5Cl2NO2 |
|---|---|
分子量 |
157.98 g/mol |
IUPAC名 |
2,2-dichloro-2-methoxyacetamide |
InChI |
InChI=1S/C3H5Cl2NO2/c1-8-3(4,5)2(6)7/h1H3,(H2,6,7) |
InChIキー |
MXKBSDZMMXKYJK-UHFFFAOYSA-N |
正規SMILES |
COC(C(=O)N)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















